

Overcoming challenges in the scale-up synthesis of 4-Ethynylphenol

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Compound of Interest

Compound Name: 4-Ethynylphenol

Cat. No.: B7805692

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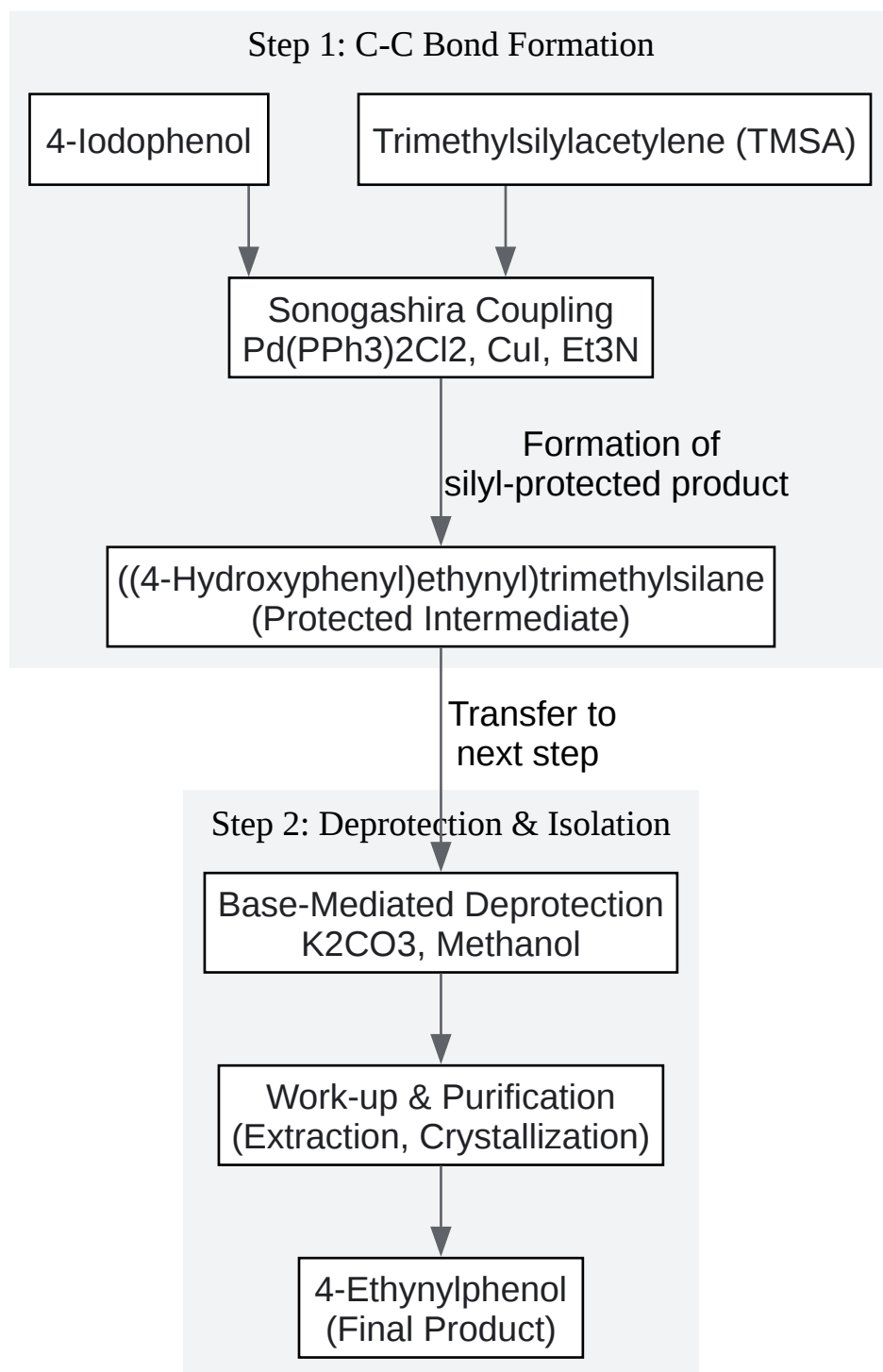
Technical Support Center: Scale-Up Synthesis of 4-Ethynylphenol

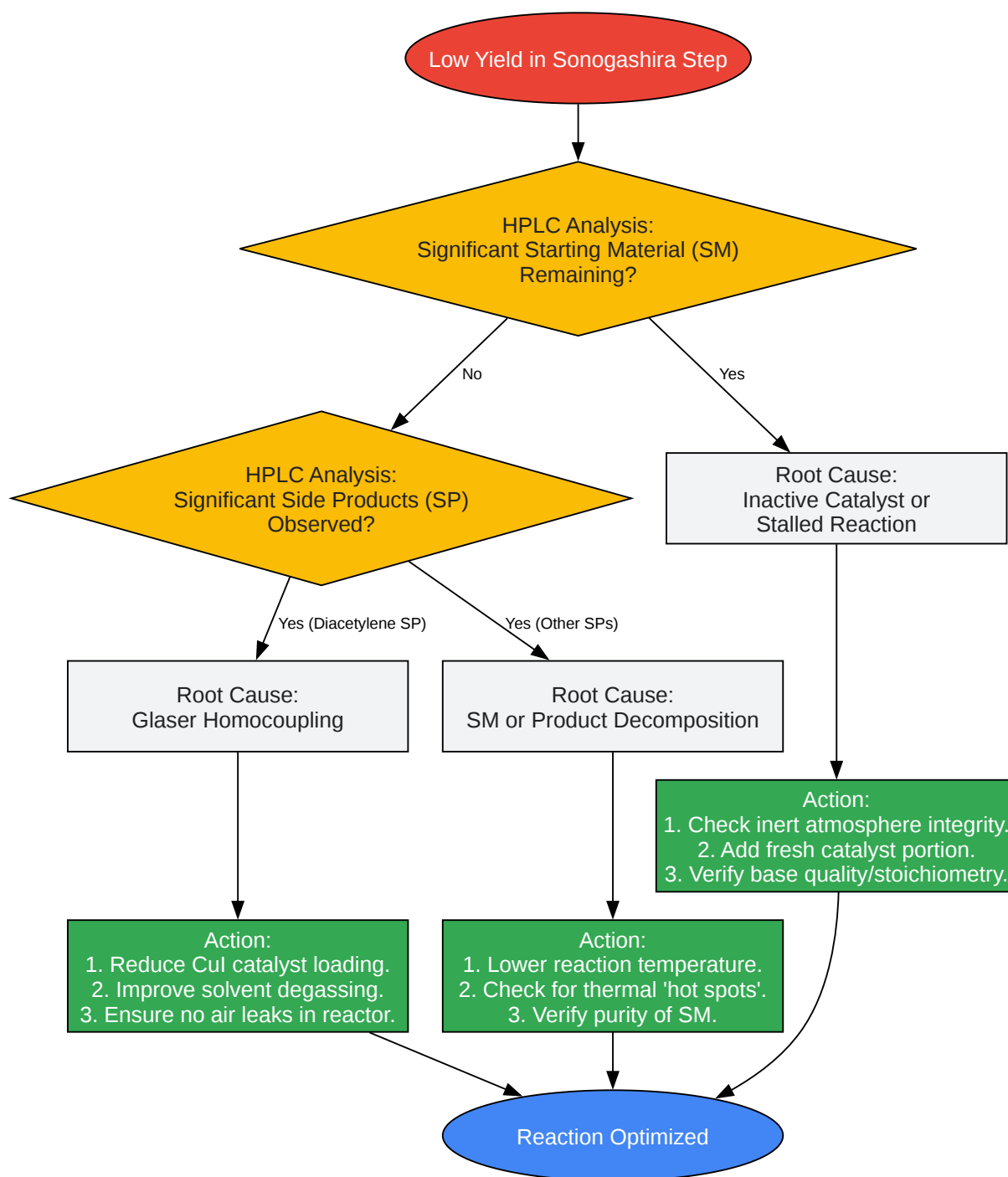
Welcome to the dedicated technical support guide for overcoming challenges in the scale-up synthesis of **4-ethynylphenol**. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this valuable synthesis from the bench to larger-scale production. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.

The most common and scalable synthetic route involves a palladium/copper-catalyzed Sonogashira coupling between an aryl halide (typically 4-iodophenol) and a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.^{[1][2]} This guide focuses on the critical challenges inherent in this pathway.

Process Overview: The Sonogashira Approach

This two-step synthesis is favored for its efficiency and functional group tolerance. However, each stage presents unique scale-up hurdles that must be carefully managed.





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Caption: Decision tree for troubleshooting low yield in the Sonogashira coupling step.

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Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
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